n-Undecyl-1,1,2,2-d4 alcohol
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Overview
Description
n-Undecyl-1,1,2,2-d4 alcohol is a deuterated form of undecanol, a fatty alcohol. It is characterized by the presence of deuterium atoms at specific positions in its molecular structure. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Undecyl-1,1,2,2-d4 alcohol typically involves the reduction of undecanoic acid or its derivatives. One common method is the reduction of undecanoic acid using deuterium gas in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
n-Undecyl-1,1,2,2-d4 alcohol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid.
Reduction: It can be reduced to form undecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Various substituted undecyl derivatives.
Scientific Research Applications
n-Undecyl-1,1,2,2-d4 alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of n-Undecyl-1,1,2,2-d4 alcohol is primarily related to its isotopic properties. The presence of deuterium atoms affects the compound’s physical and chemical behavior, making it useful in tracing and analytical studies. In biological systems, it can be used to study metabolic pathways and the incorporation of deuterium into biomolecules .
Comparison with Similar Compounds
Similar Compounds
n-Undecanol: The non-deuterated form of n-Undecyl-1,1,2,2-d4 alcohol.
n-Decyl-1,1,2,2-d4 alcohol: A similar deuterated alcohol with a shorter carbon chain.
n-Dodecyl-1,1,2,2-d4 alcohol: A similar deuterated alcohol with a longer carbon chain.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and experimental applications. Its deuterium atoms make it particularly valuable in studies requiring precise tracing and quantification .
Properties
Molecular Formula |
C11H24O |
---|---|
Molecular Weight |
176.33 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterioundecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i10D2,11D2 |
InChI Key |
KJIOQYGWTQBHNH-MKQHWYKPSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])O |
Canonical SMILES |
CCCCCCCCCCCO |
Origin of Product |
United States |
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